molecular formula C17H17NO3 B11172276 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate

Cat. No.: B11172276
M. Wt: 283.32 g/mol
InChI Key: VPUCCLQGHAZBIX-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl acetate group attached to a carbamoyl moiety, which is further substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminophenyl acetate with 4-methylbenzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-aminophenyl acetate and 4-methylbenzyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.

    Catalysts and Solvents: Common solvents used include dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may be added to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or phenyl acetate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methylbenzyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of the target protein. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Methylbenzyl)carbamoyl]phenylboronic acid: Similar structure but with a boronic acid group instead of an acetate.

    4-[(4-Methylbenzyl)carbamoyl]phenylmethanol: Similar structure but with a hydroxyl group instead of an acetate.

    4-[(4-Methylbenzyl)carbamoyl]phenyl chloride: Similar structure but with a chloride group instead of an acetate.

Uniqueness

4-[(4-Methylbenzyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the carbamate and phenyl acetate groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

[4-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate

InChI

InChI=1S/C17H17NO3/c1-12-3-5-14(6-4-12)11-18-17(20)15-7-9-16(10-8-15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20)

InChI Key

VPUCCLQGHAZBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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